![molecular formula C8H10N4S B13288916 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13288916.png)
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with sodium azide and an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-1H-1,2,3-triazole: Similar structure but with additional methyl groups on the thiophene ring.
1-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole: Similar structure but with the triazole ring attached at a different position on the thiophene ring.
Uniqueness
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene and triazole rings provides a versatile scaffold for further functionalization and optimization in various applications .
Biological Activity
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological versatility. The presence of the 5-methylthiophenyl group enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer proliferation and microbial resistance.
- Receptor Modulation : It may act as a modulator of certain receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
Triazole compounds are also recognized for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound can halt cell cycle progression in cancer cells, leading to reduced proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast) | 10 |
HeLa (Cervical) | 15 |
Molecular docking studies support these findings by indicating strong binding affinity to targets involved in cell survival pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Properties : A recent publication highlighted the effectiveness of triazole derivatives against multidrug-resistant bacteria. The study reported that the compound exhibited potent activity against E. coli with an MIC comparable to established antibiotics .
- Anticancer Research : Another study focused on the anticancer potential of triazole derivatives, revealing that this compound effectively triggered apoptosis in MCF7 cells through mitochondrial pathways .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(5-methylthiophen-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-2-7(5-13-6)3-12-4-8(9)10-11-12/h2,4-5H,3,9H2,1H3 |
InChI Key |
JDSDCUKLNCVDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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